8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, methoxy, and methyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-2-methoxypyridine with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyridine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield 8-methoxy-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine .
Scientific Research Applications
8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
- 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
- 5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Comparison: Compared to these similar compounds, 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a pharmacophore and its utility in various synthetic applications .
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
8-bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8BrN3O/c1-5-10-11-8-6(9)3-4-7(13-2)12(5)8/h3-4H,1-2H3 |
InChI Key |
QJAMRLUFWGEKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2Br)OC |
Origin of Product |
United States |
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